5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a pentan-2-yl amino group and a carbonitrile functional group, making it of interest in organic synthesis and medicinal chemistry.
The compound can be synthesized through specific chemical reactions involving pyridine derivatives and amines, often utilizing base-catalyzed nucleophilic substitution methods. It is commercially available from chemical suppliers and is primarily used in research settings.
5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile belongs to the class of pyridine derivatives, which are known for their diverse biological activities and utility in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with pentan-2-ylamine. This reaction is facilitated by a base such as sodium hydride or potassium carbonate, which promotes nucleophilic substitution.
The molecular formula of 5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile is C₁₁H₁₅N₃, with a molecular weight of 189.26 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅N₃ |
Molecular Weight | 189.26 g/mol |
IUPAC Name | 5-(pentan-2-ylamino)pyridine-2-carbonitrile |
InChI | InChI=1S/C11H15N3/c1-3-4... |
Canonical SMILES | CCCCC(C)NC1=CN=C(C=C1)C#N |
5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile can undergo several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Aprotic solvent |
5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile is typically a solid at room temperature, with properties influenced by its molecular structure.
The compound exhibits typical reactivity associated with pyridine derivatives, including:
5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile has several notable applications:
This compound exemplifies the significance of nitrogen-containing heterocycles in modern chemistry and their diverse applications across scientific disciplines.
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3